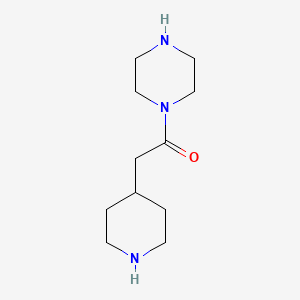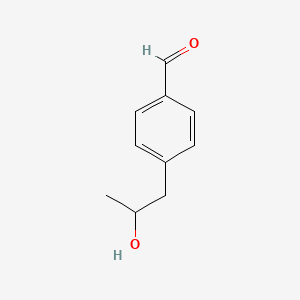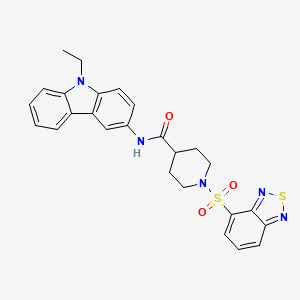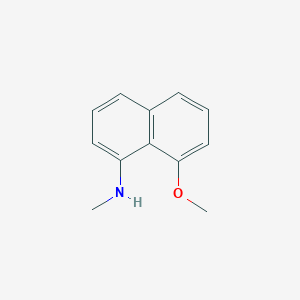
5-(Cyclohexylmethoxy)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclohexylmethoxy)-2-methylpyridine, also known as Cmpd-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes. In
作用機序
5-(Cyclohexylmethoxy)-2-methylpyridine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
5-(Cyclohexylmethoxy)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has also been shown to have effects on learning and memory, attention, and pain perception.
実験室実験の利点と制限
One of the main advantages of using 5-(Cyclohexylmethoxy)-2-methylpyridine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 5-(Cyclohexylmethoxy)-2-methylpyridine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several potential future directions for research on 5-(Cyclohexylmethoxy)-2-methylpyridine. One area of interest is the development of new compounds based on 5-(Cyclohexylmethoxy)-2-methylpyridine that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Finally, there is also potential for the use of 5-(Cyclohexylmethoxy)-2-methylpyridine in the development of new treatments for neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion
In conclusion, 5-(Cyclohexylmethoxy)-2-methylpyridine, or 5-(Cyclohexylmethoxy)-2-methylpyridine, is a valuable tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Its high potency and selectivity make it a valuable tool for scientific research, particularly in the field of neuroscience. While there are some limitations to its use, there are also many potential future directions for research on this compound, which could lead to the development of new treatments for neurological disorders and other conditions.
合成法
The synthesis of 5-(Cyclohexylmethoxy)-2-methylpyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methylpyridine, which is reacted with cyclohexylmethyl chloride to form the intermediate product 2-methyl-5-(cyclohexylmethyl)pyridine. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, 5-(Cyclohexylmethoxy)-2-methylpyridine.
科学的研究の応用
5-(Cyclohexylmethoxy)-2-methylpyridine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, attention, and pain perception. 5-(Cyclohexylmethoxy)-2-methylpyridine has also been shown to have potential applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
特性
IUPAC Name |
5-(cyclohexylmethoxy)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYGDJHGWYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethoxy)-2-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)

![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)
![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)
![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
